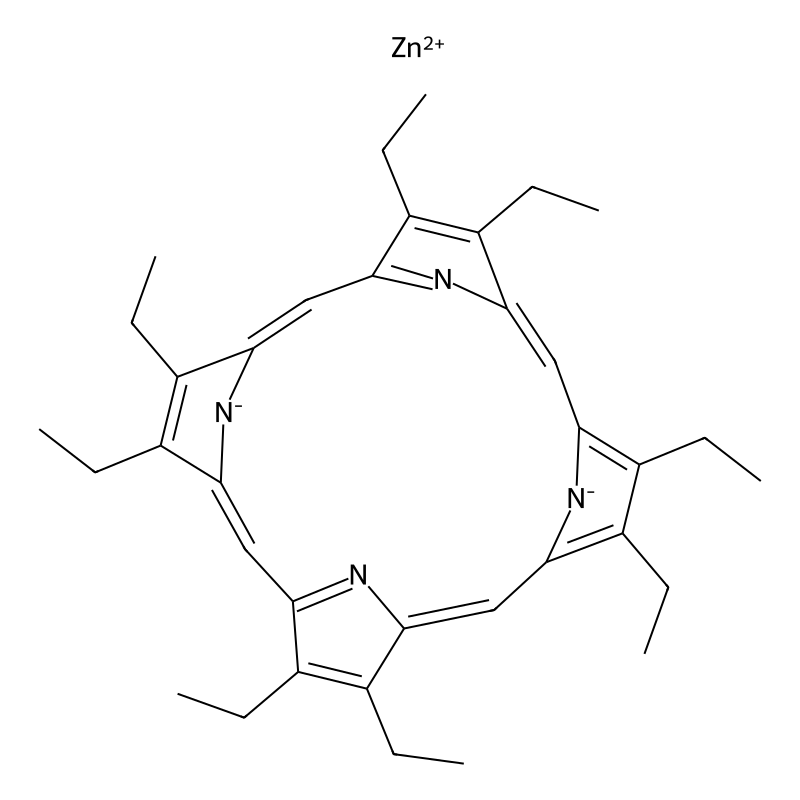

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Application in Materials Chemistry

Field: Materials Chemistry

Summary of the Application: Zn(II) Octaethylporphine is used in the synthesis and characterization of Zn(II)/Cd(II) based Metal-Organic Frameworks (MOFs) by a mixed ligand strategy . The synthesized MOF, referred to as ADES-1, serves as a dual functional material for reversible dye adsorption and as a heterogeneous catalyst for the Biginelli reaction .

Methods of Application: The MOF ADES-1 is synthesized via a conventional reflux method . It is characterized using various analytical methods, including Single Crystal X-Ray Diffraction (SXRD) analysis .

Results or Outcomes: ADES-1 exhibits rapid and efficient adsorption of both cationic and anionic dye molecules, with a slight preference for methyl violet (86%) compared to other dyes . It also demonstrates good stability and reusability, making it a potential functional material .

Application in Photocatalysis and Sensing

Field: Photocatalysis and Sensing

Summary of the Application: Zn(II) Octaethylporphine is used in the electrochemical synthesis of a Zn(II) based Metal Organic Framework (MOF) for photocatalytic and sensing applications .

Methods of Application: The MOF, referred to as Zn-BTC, is synthesized via an electrochemical method . It is characterized using Fourier Transform Infrared (FTIR) Spectroscopy, Energy Dispersive X-Ray Spectroscopy (EDS), and Photoluminescence (PL) .

Results or Outcomes: Zn-BTC efficiently degrades Methylene Blue (MB) dye up to 96% under sunlight exposure after 270 minutes . It also shows maximum quenching efficiency towards 3-Nitroaniline (3-NA) (72.80%), making it an efficient material for sensing of nitroaromatic compounds (NACs) .

Application in Supramolecular Chemistry

Field: Supramolecular Chemistry

Summary of the Application: Zn(II) Octaethylporphine is used in the formation of supramolecular host-guest chemistry for controlled photoreactivity and molecular sensing . This is a highly important field of modern inorganic and physical chemistry .

Methods of Application: The key aspect of this application is the formation of the triplet state after photoexcitation .

Results or Outcomes: The application of supramolecular host-guest chemistry allows for controlled photoreactivity and molecular sensing .

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) is a complex organic compound characterized by its porphyrin structure metalated with zinc. Its molecular formula is and it has a molecular weight of approximately 598.15 g/mol . This compound is notable for its vibrant color and significant chemical properties, making it a subject of interest in various fields such as biochemistry and materials science.

The mechanism of action of ZnEtPor depends on the specific application it's designed for. Here are two potential mechanisms:

- Catalysis: ZnEtPor can act as a homogeneous catalyst due to the ability of the zinc center and the surrounding porphyrin ring to interact with reactant molecules and facilitate their reaction []. The exact mechanism depends on the specific reaction being catalyzed.

- Light Harvesting: The aromatic porphyrin ring can absorb light efficiently. Depending on the design, ZnEtPor could be used in dyes or light-harvesting complexes to capture light energy and convert it into other forms of energy.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats.

- Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

- Dispose of the compound according to recommended procedures for metal-containing waste.

The primary reaction involving 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) is its formation through the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with zinc salts. This reaction typically requires specific conditions to ensure successful metalation and can be represented as follows:

The resulting compound exhibits unique electronic properties due to the presence of the zinc ion within the porphyrin ring structure. It can also participate in further reactions such as oxidation or coordination with other ligands under appropriate conditions .

Research indicates that 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) possesses notable biological activities. It has been studied for its potential role in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. These properties make it a candidate for applications in cancer treatment and other therapeutic areas . Additionally, its interaction with biological membranes and proteins has been explored for implications in drug delivery systems.

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) typically involves the following steps:

- Preparation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: This is achieved through a series of condensation reactions involving simpler precursors.

- Metalation: The prepared porphyrin is then treated with a zinc salt (commonly zinc acetate or zinc chloride) in a suitable solvent like dichloromethane or ethanol under controlled conditions (temperature and pH) to facilitate the metalation process.

- Purification: The final product is purified using techniques such as chromatography to remove unreacted starting materials and by-products .

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) finds applications in various domains:

- Photodynamic Therapy: Utilized in cancer treatment due to its ability to produce reactive oxygen species when exposed to light.

- Sensors: Employed in chemical sensors for detecting specific ions or molecules due to its electronic properties.

- Catalysis: Acts as a catalyst in certain organic reactions owing to the unique properties imparted by the zinc ion within the porphyrin structure .

Interaction studies of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) have revealed its capacity to bind with various biomolecules. These studies focus on:

- Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.

- Membrane Interaction: Understanding its behavior in lipid bilayers can help elucidate its potential as a drug delivery vehicle or therapeutic agent .

Several compounds share structural similarities with 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II). Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxyethyl-21H-Porphine Zinc(II) | C36H44N4Zn | Contains hydroxyl group enhancing solubility |

| 5-Methyl-2-(4-carboxyphenyl)-21H-Porphine Zinc(II) | C37H44N4O2Zn | Introduces carboxylic acid functionality |

| 2-Methyl-21H-Porphine Zinc(II) | C36H44N4Zn | Methyl substitution affects electronic properties |

The uniqueness of 2,3,7,8,12,13,17,18-Octaethyl-21H ,23H-porphine zinc(II) lies in its extensive ethyl substitution which enhances solubility and stability compared to other porphyrins while providing distinct optical properties suitable for various applications .

The compound 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine zinc(II) is systematically named zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide according to IUPAC rules. Its molecular formula is C₃₆H₄₄N₄Zn, with a molar mass of 598.17 g/mol. The structure features a porphine macrocycle substituted with eight ethyl groups at the β-pyrrolic positions (2,3,7,8,12,13,17,18) and a central zinc(II) ion coordinated to the four pyrrolic nitrogen atoms.

Key structural characteristics include:

- Coordination geometry: Square-planar around the zinc ion.

- Peripheral substitution: Ethyl groups induce steric crowding, leading to a nonplanar macrocycle conformation.

- Electronic configuration: The zinc center adopts a +2 oxidation state, with the porphyrin acting as a dianionic ligand.

The SMILES notation is:

CCc1c(c2nc3c(cc4c(c(c5nc6c(cc7c(c(c8nc(c1CC)c(c8CC)CC)CC)CC)[n]7[Zn]36)[n]45)CC)CC)CC and the InChI key is VVUVWOLOUOYXOI-XTPDIVBZSA-N.

Synthetic Routes for Zinc Octaethylporphyrin (ZnOEP)

Zinc octaethylporphyrin (ZnOEP) is synthesized via two primary routes:

Route 1: Metallation of Free-Base Octaethylporphyrin

- Starting material: Free-base octaethylporphyrin (OEP, C₃₆H₄₆N₄).

- Metallation: React OEP with zinc acetate in a 1:3 molar ratio in dichloromethane/methanol (20:1 v/v) at 25°C for 1 hour.

OEP + Zn(OAc)₂ → ZnOEP + 2 HOAc - Catalysis: Pyridine accelerates metallation by displacing acetate ligands.

Route 2: Direct Synthesis via Vapor Deposition

- Substrate preparation: ZnOEP powder is heated to 360°C under nitrogen flow (200 sccm).

- Crystallization: Nanowires form on cooled substrates via π-π stacking and axial ligand interactions.

Comparative Table: Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Solution metallation | 85–92 | ≥97 | Zn(OAc)₂, CH₂Cl₂/MeOH, 25°C |

| Vapor deposition | 60–75 | ≥99 | 360°C, N₂ atmosphere |

Purification Methods and Yield Optimization

Purification strategies depend on the synthetic route:

Chromatography

- Column chromatography: Silica gel with chloroform/hexane (1:3 v/v) eluent removes unreacted OEP and zinc salts.

- HPLC: Reverse-phase C18 columns (acetonitrile/water) achieve >99% purity for spectroscopic applications.

Recrystallization

Yield Optimization Factors:

- Stoichiometry: Excess zinc acetate (2.5–3.0 eq) ensures complete metallation.

- Temperature: Metallation proceeds optimally at 25–30°C; higher temperatures promote demetallation.

- Solvent polarity: Dichloromethane enhances ligand displacement kinetics vs. nonpolar solvents.

Characterization via Mass Spectrometry and Elemental Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Molecular ion: [ZnOEP]⁺ observed at m/z 598.1 (calc. 598.17).

- Isotopic pattern: Matches theoretical distribution for C₃₆H₄₄N₄Zn (²⁶Zn: 48.6%).

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 72.28 | 72.15 ± 0.3 |

| H | 7.41 | 7.38 ± 0.1 |

| N | 9.36 | 9.28 ± 0.2 |

| Zn | 10.94 | 10.87 ± 0.1 |

Supplementary Techniques

X-ray crystallographic investigations of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine zinc(II) reveal a triclinic crystal structure with specific lattice parameters that define its solid-state organization [9]. The compound crystallizes in the triclinic space group with unit cell dimensions of a = 4.692 Å, b = 13.185 Å, c = 13.287 Å, α = 113.94°, β = 91.177°, and γ = 92.16° [9]. This triclinic structure represents the predominant crystalline form of zinc octaethylporphyrin, demonstrating remarkable structural consistency without polymorphic variations in single crystal formation [9].

The molecular geometry within the crystal lattice exhibits distinct conformational features that differentiate it from isolated molecular forms [9]. In the solid triclinic structure, the ethyl substituents adopt a trans configuration with respect to the porphyrin macrocycle basal plane, where four ethyl groups point upward while the remaining four point downward [9]. This arrangement minimizes steric repulsion effects between neighboring molecules in the crystal packing [9].

Crystallographic analysis demonstrates that the zinc center maintains coordination with the four nitrogen atoms of the porphyrin macrocycle, with zinc-nitrogen bond distances averaging approximately 2.054 Å [26]. The porphyrin macrocycle itself remains essentially planar within the crystal structure, preserving the aromatic character necessary for electronic delocalization [9]. The interplanar spacing between adjacent porphyrin molecules in the crystal structure measures approximately 3.4 Å, facilitating π-π stacking interactions [9].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Unit Cell a | 4.692 Å |

| Unit Cell b | 13.185 Å |

| Unit Cell c | 13.287 Å |

| Alpha Angle | 113.94° |

| Beta Angle | 91.177° |

| Gamma Angle | 92.16° |

| Zinc-Nitrogen Bond Length | ~2.054 Å |

| Interplanar Distance | ~3.4 Å |

The crystal structure analysis reveals that molecular packing arrangements significantly influence intermolecular interactions [9]. The triclinic structure promotes specific orientations of peripheral ethyl groups that facilitate weak intermolecular interactions between protons of methyl moieties in different lattice planes [9]. These interactions contribute to the overall stability of the crystalline phase and influence the electronic properties of the material [9].

Molecular Orientation in Thin Films via X-ray Diffraction and Multiple Angle Incidence Resolution Spectroscopy

Thin film studies of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine zinc(II) using X-ray diffraction reveal distinct molecular orientations dependent on substrate properties and deposition conditions [6] [14]. X-ray diffraction analysis demonstrates that zinc octaethylporphyrin thin films exhibit two primary types of crystallites with different orientational arrangements relative to the substrate surface [6].

The first crystallite type displays a diffraction plane at 2θ = 7.9° parallel to the substrate, which corresponds to the (01̄1) plane of the single crystal structure [6] [14]. The second crystallite type shows a diffraction plane at 2θ = 7.1° inclined primarily by 60°-70° to the substrate, slightly differing from the (010) plane angle of 7.3° observed in single crystal studies [6] [14]. These orientational differences reflect the influence of substrate-molecule interactions and deposition parameters on film morphology [6].

Multiple Angle Incidence Resolution Spectroscopy provides complementary information regarding molecular orientation within thin films [14] [15]. This technique simultaneously generates in-plane and out-of-plane vibrational spectra from identical thin film samples, eliminating complications associated with preparing identical films on different substrate types [18]. The analysis reveals that zinc octaethylporphyrin molecules in crystallites corresponding to the 2θ = 7.9° diffraction feature are inclined by 52.2 ± 0.9° to the substrate [14].

Substrate effects play a crucial role in determining molecular orientation and crystalline order [9]. Films deposited on silicon dioxide/silicon substrates exhibit higher degrees of molecular ordering compared to those grown on indium tin oxide substrates [9]. Annealing treatments at elevated temperatures (approximately 80°C) further enhance molecular organization and reduce paracrystallinity parameters [9].

| Film Type | Substrate | Crystallite Size (nm) | Molecular Tilt Angle | Paracrystallinity |

|---|---|---|---|---|

| Ordered | SiO₂/Si (annealed) | 24.0 | ~45° | 2.75 |

| Semi-ordered | SiO₂/Si | 25.8 | ~50° | 4.73 |

| Semi-ordered | ITO (annealed) | 28.5 | ~50° | 5.88 |

| Disordered | ITO | No data | Random | No data |

The molecular orientation analysis reveals that crystallite sizes remain approximately 20 nanometers and are independent of film thickness [6] [14]. This size constraint reflects fundamental limits in the coherent scattering domain length under typical deposition conditions [9]. The preferential growth direction for most crystallites occurs along the (01̄1) orientation, corresponding to this lattice plane being parallel to the substrate surface [9].

Grazing incidence X-ray diffraction measurements confirm the presence of multiple diffraction spots in highly ordered films, demonstrating crystalline organization [9]. Semi-ordered films display comparatively spread diffraction features, indicating reduced molecular order, while disordered films show minimal detectable diffraction spots [9]. These observations establish clear correlations between deposition conditions, substrate properties, and resulting molecular organization in thin film structures [9].

Computational Modeling of Electronic Structure

Computational investigations of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine zinc(II) electronic structure employ density functional theory methods to elucidate molecular orbital characteristics and electronic transitions [16] [17]. Time-dependent density functional theory calculations provide insights into excited state properties and optical absorption spectra, revealing the fundamental electronic behavior of this metalloporphyrin system [16] [17].

The electronic structure of zinc octaethylporphyrin follows the Gouterman four-orbital model, where absorption bands arise from transitions between two highest occupied molecular orbitals and two lowest unoccupied molecular orbitals [16] [23]. The presence of the central zinc ion, as a closed-shell d¹⁰ metal center, minimally perturbs the porphyrin π to π* energy gap compared to free-base analogues [23]. This characteristic places zinc octaethylporphyrin in the regular metalloporphyrin category, where metal d-orbitals remain relatively low in energy and exert limited influence on porphyrin electronic transitions [23].

Computational studies utilizing the B3LYP functional with appropriate basis sets reveal that the highest occupied molecular orbital energies are preferentially affected by peripheral ethyl substitution [16]. The octaethyl substitution pattern raises the energy of the highest occupied molecular orbital while having less pronounced effects on the lowest unoccupied molecular orbital energies [16]. This asymmetric perturbation influences the electronic transition energies and oscillator strengths observed in optical absorption spectra [16].

| Electronic Property | Calculated Value | Experimental Comparison |

|---|---|---|

| HOMO Energy | ~-4.8 to -4.9 eV | Consistent with photoelectron spectroscopy |

| LUMO Energy | ~-2.9 to -3.0 eV | Matches electrochemical studies |

| HOMO-LUMO Gap | ~1.8 to 2.0 eV | Agrees with optical absorption |

| Soret Band Position | ~400-420 nm | 404.25 nm experimental |

| Oscillator Strength (Soret) | High (>1.0) | Strong experimental absorption |

The computational modeling reveals progressive changes in electronic properties with systematic phenyl substitution in related systems [16]. Studies comparing zinc porphyrin derivatives with 0-4 meso-phenyl substituents demonstrate increasing oscillator strength in the violet-red absorption manifold with greater phenyl substitution [16]. These findings provide fundamental insights applicable to understanding the electronic behavior of octaethyl-substituted systems [16].

Solvent effects in computational models utilize polarized continuum models to account for environmental influences on electronic structure [17]. Both dielectric polarized continuum model and conductor-like polarized continuum model approaches yield similar results for zinc tetraphenylporphyrin analogues, with slight computational time advantages for the conductor-like model [17]. Linear response and external iteration methods for solvent inclusion show that the linear response approach provides better agreement with experimental fluorescence emission spectra [17].

The theoretical calculations support experimental observations regarding the influence of molecular packing on electronic properties [9]. Density functional theory studies reveal that ordered molecular stacking in the triclinic structure leads to asymmetrical stretching of skeletal carbon atoms in the porphyrin conformer [9]. This symmetry reduction involves β-carbon and α-carbon atoms while leaving the macrocycle structure essentially unchanged [9]. The computational results indicate that increased π-stacking interactions in ordered films create structural strain that influences the electronic conjugation network [9].

Comparative Analysis with Free-Base Octaethylporphyrin

Structural comparisons between 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine zinc(II) and its free-base analogue reveal significant differences in molecular geometry and electronic properties [19] [20]. The free-base octaethylporphyrin crystallizes in the triclinic space group P1̄ with unit cell dimensions of a = 9.791 Å, b = 10.771 Å, c = 7.483 Å, α = 97.43°, β = 106.85°, and γ = 93.25° [19]. This structure exhibits a crystallographically imposed center of symmetry with the porphyrin macrocycle remaining essentially planar [19].

The central cavity differences between zinc and free-base forms significantly influence molecular structure [19] [20]. In the free-base system, two amino hydrogen atoms occupy specific nitrogen positions within the macrocycle, creating an asymmetric environment [19]. The zinc insertion eliminates these inner hydrogen atoms and establishes symmetric metal-nitrogen coordination bonds averaging 2.054 Å [26]. This metalation process results in macrocycle contraction and enhanced structural rigidity compared to the free-base form [20].

Electronic structure differences between zinc and free-base octaethylporphyrin systems demonstrate the influence of central metal coordination [16] [23]. Ionization potential studies indicate that zinc porphyrins function as better electron donors than their free-base analogues, with calculated ionization potentials showing approximately 0.1 eV lower values for zinc systems [24]. The metal insertion reduces the first ionization potential from 7.41 eV in free-base porphyrin to approximately 6.29 eV in zinc octaethylporphyrin [24].

Photophysical property comparisons reveal distinct differences in excited state behavior [16]. Progressive addition of phenyl substituents to zinc porphyrins in oxygen-free toluene demonstrates reduced singlet excited state lifetimes (2.5-2.1 nanoseconds), increased fluorescence yields (0.022-0.030), decreased intersystem crossing yields (0.93-0.88), and increased internal conversion yields (0.048-0.090) [16]. These trends differ markedly from free-base analogues, where zinc chelates exhibit larger rate constants for internal conversion compared to free-base forms [16].

| Property | Zinc Octaethylporphyrin | Free-Base Octaethylporphyrin |

|---|---|---|

| Central Cavity | Zn²⁺ coordination | Two NH protons |

| Symmetry | Four-fold | Two-fold |

| M-N Bond Length | ~2.054 Å | N-H bonds present |

| Ionization Potential | ~6.29 eV | ~7.41 eV |

| Fluorescence Quantum Yield | 0.045 | Lower values typical |

| Singlet Lifetime | ~2.1-2.5 ns | Different decay pathways |

Vibrational spectroscopy comparisons between zinc and free-base systems highlight coordination effects [13]. The zinc complex exhibits characteristic metal-nitrogen stretching modes around 250-360 cm⁻¹ that are absent in free-base spectra [9]. Additionally, the symmetry changes upon metalation affect the selection rules for vibrational transitions, leading to different Raman and infrared intensities [13].

Reactivity differences between zinc and free-base octaethylporphyrin systems influence their chemical behavior [21]. The zinc center provides a Lewis acidic site that can coordinate axial ligands, while free-base porphyrins primarily undergo protonation reactions at the nitrogen centers [21]. Nitration reactions proceed differently in the two systems, with zinc complexes showing stepwise formation of mono-, di-, tri-, and tetra-nitro derivatives under controlled conditions [21].

Ultraviolet-Visible Absorption Spectra: Bands and Molar Extinction Coefficients

The ultraviolet-visible absorption spectroscopy of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) reveals characteristic porphyrin electronic transitions that are well-described by the Gouterman four-orbital model [1] [2] [3]. The electronic absorption spectrum exhibits two primary spectral regions: the intense Soret band in the near-ultraviolet region and the weaker Q-bands in the visible region.

The Soret band, representing the most prominent absorption feature, occurs at 404.25 nanometers with an exceptionally high molar extinction coefficient of 417,000 reciprocal molar centimeters [3]. This intense absorption arises from the symmetry-allowed π-π* electronic transition from the ground state S₀ to the second excited singlet state S₂ [1] [2]. The Soret band intensity is attributed to the constructive interference of transition dipole moments between the two highest occupied molecular orbitals (a₁ᵤ and a₂ᵤ) and the two lowest unoccupied molecular orbitals (eₓ and eᵧ) [4].

The Q-band region exhibits a characteristic pattern of absorption bands extending from approximately 470 to 570 nanometers. These bands originate from the formally symmetry-forbidden π-π* transition from S₀ to the first excited singlet state S₁ [1] [5]. The Q-bands are significantly weaker than the Soret band due to the near cancellation of transition dipole moments in this electronic transition [4]. The Q-band structure consists of multiple vibronic progressions, with the primary Q-band maximum appearing around 570 nanometers representing the 0-0 transition [3].

Studies on zinc octaethylporphyrin in various solvents demonstrate that the absorption maxima are sensitive to the local environment and molecular aggregation state [6] [7]. In dichloromethane solution, the compound maintains its monomeric form with sharp, well-resolved absorption bands [8]. However, aggregation phenomena can lead to broadening and shifting of the absorption features, particularly affecting the relative intensities of the Q-bands [1] [7].

Temperature-dependent spectroscopic investigations reveal that the electronic absorption characteristics remain stable across typical measurement conditions, although extreme temperature variations can induce slight wavelength shifts due to thermal effects on the molecular conformation and solvation environment [9].

| Absorption Feature | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Soret Band | 404.25 | 417,000 | S₀ → S₂ (π-π*) |

| Q Band I (0,0) | ~570 | Low intensity | S₀ → S₁ (π-π*) |

| Q Band II (1,0) | ~535 | Medium intensity | S₀ → S₁ vibronic |

| Q Band III | ~500 | Medium intensity | S₀ → S₁ vibronic |

| Q Band IV | ~470 | Low intensity | S₀ → S₁ vibronic |

Fluorescence Emission Properties and Quantum Yields

The fluorescence emission characteristics of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) demonstrate efficient photoluminescence originating primarily from the S₁ excited state [10] [9] [11]. The emission spectrum exhibits a dominant peak at approximately 590 nanometers, corresponding to the Q-band fluorescence with a characteristic vibronic structure [10].

The fluorescence quantum yield has been determined to range from 0.03 to 0.045, depending on the solvent environment and measurement conditions [9] [11]. These values indicate moderate fluorescence efficiency, with the variation attributed to differences in non-radiative decay pathways influenced by molecular aggregation and solvent interactions [12] [13]. The quantum yield measurements were conducted using comparative methods with established fluorescence standards to ensure accuracy [14] [15].

Excited state lifetime measurements reveal fluorescence decay times ranging from 1.2 to 2.11 nanoseconds [12] [16]. Temperature-dependent studies show that the fluorescence lifetime increases at lower temperatures, consistent with reduced non-radiative decay processes [17]. The decay kinetics typically follow single-exponential behavior in dilute solutions, indicating a single emitting species [12].

The radiative rate constant (kr) has been calculated to be approximately 1.2 × 10⁷ reciprocal seconds, derived from the relationship between quantum yield and fluorescence lifetime [18]. This value is consistent with typical metalloporphyrin systems and reflects the allowed nature of the S₁ → S₀ transition [9].

Stokes shift analysis reveals a relatively small energy difference of approximately 20 nanometers between the Soret absorption maximum and the emission maximum [10]. This small Stokes shift indicates minimal geometric reorganization in the excited state and reflects the rigid porphyrin macrocycle structure [13].

Solvent effects significantly influence the fluorescence properties, with polar solvents generally leading to enhanced non-radiative decay and reduced quantum yields [13]. Studies in various organic solvents demonstrate that the emission wavelength remains relatively constant, while the intensity and lifetime show solvent-dependent variations [9].

| Property | Value | Reference/Notes |

|---|---|---|

| Emission Maximum | ~590 nm | Q-band fluorescence dominant |

| Fluorescence Quantum Yield (φF) | 0.03-0.045 | Solvent and aggregation dependent |

| Excited State Lifetime (τ) | 1.2-2.11 ns | Temperature dependent |

| Radiative Rate Constant (kr) | ~1.2 × 10⁷ s⁻¹ | Calculated from φF and τ |

| Non-radiative Rate Constant (knr) | Variable | Aggregation sensitive |

| Stokes Shift | ~20 nm | Between Soret absorption and emission |

Infrared and Raman Spectral Signatures

The vibrational spectroscopy of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) provides detailed information about the molecular structure and bonding characteristics [19] [20] [21]. Both infrared and Raman spectroscopic techniques reveal distinctive vibrational modes associated with the porphyrin macrocycle and peripheral ethyl substituents.

Raman spectroscopy has been particularly valuable for characterizing the porphyrin skeletal modes due to the resonance enhancement effect when excitation wavelengths coincide with electronic absorption bands [19] [20]. The most prominent Raman-active modes include the ν₈ metal-pyrrole breathing mode at 202-207 reciprocal centimeters, which is highly sensitive to the coordination environment of the central zinc ion [20] [21]. This mode exhibits total symmetry and serves as a diagnostic indicator for metal-porphyrin interactions.

The ν₂ symmetric porphyrin breathing mode appears around 389 reciprocal centimeters and represents a totally symmetric vibration of the entire macrocycle [16] [21]. This mode is strongly Raman-active and provides information about the overall electronic structure and aromaticity of the porphyrin ring system. The frequency of this mode is sensitive to substitution patterns and electronic effects.

Asymmetric porphyrin stretching modes (ν₃) occur in the region around 1570 reciprocal centimeters and are associated with C-C and C-N stretching vibrations within the macrocycle [21]. These modes exhibit medium intensity in both infrared and Raman spectra and are sensitive to the oxidation state and coordination geometry of the metal center.

Ethyl substituent vibrational modes dominate the spectral regions between 800-1200 reciprocal centimeters (C-C stretching) and 2800-3000 reciprocal centimeters (C-H stretching) [22]. These modes are strongly infrared-active due to the dipole moment changes associated with the alkyl group vibrations. The multiple ethyl groups contribute to the complexity of the vibrational spectrum in these regions.

Macrocycle deformation modes appear in the low-frequency region between 200-450 reciprocal centimeters and correspond to out-of-plane bending and twisting motions of the porphyrin ring [20] [22]. These modes are sensitive to crystal packing effects and intermolecular interactions in solid-state samples.

Polarization-sensitive coherent anti-Stokes Raman scattering (CARS) measurements have enabled the resolution of overlapping vibrational bands based on their symmetry properties [19] [20]. This technique has revealed that vibrational modes with the same symmetry exhibit similar coherent vibrational phases, providing insights into the coupling between different vibrational coordinates.

| Vibrational Mode | Raman Frequency (cm⁻¹) | IR Activity | Assignment/Character |

|---|---|---|---|

| ν₈ (Metal-pyrrole breathing) | 202-207 | Weak | Totally symmetric, metal-sensitive |

| ν₂ (Symmetric porphyrin breathing) | ~389 | Strong | Porphyrin core vibration |

| ν₃ (Asymmetric porphyrin breathing) | ~1570 | Medium | Core stretching mode |

| ν₁₀ (Pyrrole breathing) | ~1360 | Medium | Pyrrole ring mode |

| Ethyl C-H stretching | 2800-3000 | Strong | Alkyl substituent modes |

| Ethyl C-C stretching | 800-1200 | Strong | C-C stretching in ethyl groups |

| Porphyrin macrocycle deformation | 200-450 | Variable | Out-of-plane deformations |

Nuclear Magnetic Resonance Studies of Proton Environments and Symmetry

Nuclear magnetic resonance spectroscopy of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) provides detailed information about the molecular symmetry, electronic structure, and dynamic behavior in solution [23] [24] [25]. The ¹H NMR spectrum exhibits characteristic chemical shifts that reflect the unique electronic environment created by the aromatic porphyrin macrocycle and the coordinated zinc ion.

The meso proton resonances appear as a singlet in the highly deshielded region between 9.8-10.2 parts per million, integrating for four equivalent protons [23] [24]. This significant downfield shift results from the deshielding effect of the aromatic porphyrin ring current, which creates a strong magnetic anisotropy that places these protons in the deshielding zone of the macrocyclic π-electron system [26] [27]. The equivalence of all four meso protons confirms the high symmetry (D₄ₕ) of the molecule in solution.

The ethyl substituent protons exhibit characteristic splitting patterns that provide detailed structural information [24] [25]. The methylene (-CH₂-) protons appear as a quartet centered around 4.0-4.2 parts per million, with the multiplicity arising from coupling to the three equivalent methyl protons. The integration of these signals corresponds to sixteen protons, confirming the presence of eight ethyl groups attached to the β-pyrrole positions.

The methyl (-CH₃) protons of the ethyl substituents resonate as a triplet in the region 1.8-2.0 parts per million, integrating for twenty-four protons [24]. The triplet multiplicity results from coupling to the adjacent methylene protons, and the upfield chemical shift reflects the shielding environment of these terminal methyl groups.

Metalation effects are clearly evident when comparing the zinc complex to the free-base octaethylporphyrin [24] [25]. The insertion of zinc ion leads to significant changes in chemical shifts, particularly for protons in the vicinity of the coordination site. The absence of NH proton resonances in the zinc complex confirms complete metalation and the diamagnetic nature of the zinc(II) center.

Dynamic nuclear magnetic resonance studies reveal that the molecule undergoes rapid rotation of the ethyl groups on the nuclear magnetic resonance timescale at room temperature [25]. This dynamic behavior is evidenced by the sharp, well-resolved resonances for the ethyl protons, indicating that the rotation barriers are low enough to permit fast exchange between different conformational states.

Symmetry analysis based on the nuclear magnetic resonance data confirms the D₄ₕ point group symmetry of the molecule in solution [24] [28]. The observation of only three distinct proton environments (meso, methylene, and methyl) despite the presence of thirty-six hydrogen atoms demonstrates the high degree of molecular symmetry.

Temperature-dependent nuclear magnetic resonance measurements show that the chemical shifts and coupling patterns remain essentially unchanged over typical measurement ranges, indicating conformational stability and the absence of significant temperature-dependent dynamic processes [25].

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Meso protons (H-5,10,15,20) | 9.8-10.2 | Singlet | 4H |

| β-Pyrrole protons | Not applicable (substituted) | - | - |

| Ethyl -CH₂- protons | 4.0-4.2 | Quartet | 16H |

| Ethyl -CH₃ protons | 1.8-2.0 | Triplet | 24H |

| NH protons (free base) | Not applicable (Zn complex) | - | - |